



# Application Notes and Protocols: Radiosynthesis of [18F]LBT-999

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

[¹8F]**LBT-999**, or 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a selective radioligand for the in vivo imaging and quantification of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1] Its high affinity and selectivity for DAT make it a valuable tool in neuroscience research and the clinical assessment of neurodegenerative diseases such as Parkinson's disease.[2] This document provides detailed protocols for the automated radiosynthesis of [¹8F]**LBT-999**, including data summaries and quality control procedures.

# **Quantitative Data Summary**

The automated radiosynthesis of [18F]**LBT-999** has been successfully implemented on different modules, primarily through a one-step nucleophilic substitution from its chlorinated precursor.[3] The following tables summarize the key quantitative parameters from productions on two common automated synthesis modules: GE TRACERlab FXFN and Trasis AllinOne.

Table 1: Radiosynthesis Parameters for [18F]LBT-999 on Automated Modules



| Parameter                                 | GE TRACERIAD FXFN | Trasis AllinOne |
|-------------------------------------------|-------------------|-----------------|
| Precursor (Chlorinated)                   | 4 mg              | 6 mg            |
| Solvent                                   | DMSO (0.6 mL)     | DMSO (0.8 mL)   |
| Reaction Temperature                      | 165 °C            | 155 °C          |
| Reaction Time                             | 10 min            | 7.5 min         |
| Total Synthesis Time                      | 65.8 ± 3.8 min    | 48 ± 1.9 min    |
| Radiochemical Yield (decay-<br>corrected) | 35.3 ± 5.1%       | 32.7 ± 5.9%     |
| Activity Yield (non-decay-<br>corrected)  | 23.3%             | Not Reported    |
| Final Activity Produced                   | 16.8 ± 1.9 GBq    | 23.8 ± 7.1 GBq  |
| Starting [18F]Fluoride Activity           | ~72 GBq           | 102.7 GBq       |

Data compiled from Vala et al., 2020.

Table 2: Quality Control Specifications for Clinical Use of [18F]LBT-999



| Test                                      | Specification                                                        |
|-------------------------------------------|----------------------------------------------------------------------|
| Appearance                                | Clear, colorless solution, free of visible particles                 |
| рН                                        | 4.5 - 7.5                                                            |
| Radionuclide Identity                     | Half-life of 105-115 min, gamma spectrum consistent with Fluorine-18 |
| Radiochemical Purity                      | ≥ 98%                                                                |
| Molar Activity (at EOS)                   | ≥ 154 GBq/µmol                                                       |
| Residual Solvents (Ethanol, Acetonitrile) | < 5000 ppm                                                           |
| Kryptofix 2.2.2                           | < 50 μg/mL                                                           |
| Bacterial Endotoxins                      | < 175 EU/V                                                           |
| Sterility                                 | Sterile                                                              |

EOS: End of Synthesis. Data compiled from Vala et al., 2020.

# **Experimental Protocols**

The following protocol describes the fully automated, one-step radiosynthesis of [18F]**LBT-999** from its chlorinated precursor. This procedure is adaptable for automated synthesis modules like the GE TRACERlab FXFN and Trasis AllinOne.

## **Reagents and Materials**

- [18F]Fluoride in [18O]water
- Chlorinated LBT-999 precursor (4-6 mg)
- Dimethyl sulfoxide (DMSO)
- Kryptofix 2.2.2 (K2.2.2)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (MeCN)



- · Sterile Water for Injection
- Ethanol for Injection
- 0.9% Saline for Injection
- Sodium Ascorbate (Na-Asc)
- Sep-Pak tC18 cartridges
- Semi-preparative HPLC column (e.g., Agilent Zorbax EclipseXDB-C18, 250 x 9.4 mm, 5 μm)
- Sterile vent filters and collection vials

## [18F]Fluoride Trapping and Drying

- Aqueous [18F]fluoride, produced from a cyclotron, is passed through an anion exchange cartridge to trap the [18F]-.
- The trapped [18F]fluoride is eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
- The solvent is removed by azeotropic distillation with the addition of acetonitrile under a stream of nitrogen at elevated temperature to yield the anhydrous [18F]F-/K222/K2CO3 complex.

#### **Radiofluorination Reaction**

- The chlorinated precursor (4-6 mg), dissolved in DMSO (0.6-0.8 mL), is added to the reactor containing the dried [18F]F<sup>-</sup> complex.
- The reaction mixture is heated to 155-165 °C for 7.5-10 minutes to facilitate the nucleophilic substitution of the chlorine atom with [18F]fluoride.
- After heating, the reaction is quenched and diluted with a solution of sodium ascorbate (0.5%) in water.

## **Purification**



- Solid-Phase Extraction (SPE): The diluted reaction mixture is passed through a tC18 Sep-Pak cartridge. The cartridge is then washed with water to remove unreacted [18F]fluoride and other polar impurities. The crude [18F]**LBT-999** is eluted from the cartridge with acetonitrile.
- Semi-Preparative HPLC: The eluted crude product is injected onto a semi-preparative C18 HPLC column.
  - Mobile Phase: Ammonium acetate (0.1 M) / Acetonitrile (40:60 v/v), with 0.5% sodium ascorbate added as a stabilizer.
  - Flow Rate: 4 mL/min.
- The fraction corresponding to [18F]**LBT-999**, identified by UV and radiation detectors, is collected into a vial containing sterile water with sodium ascorbate.

#### **Formulation**

- The collected HPLC fraction is diluted and passed through another tC18 Sep-Pak cartridge to trap the purified [18F]LBT-999.
- The cartridge is washed with sterile water.
- The final product, [18F]LBT-999, is eluted from the cartridge using injectable ethanol (e.g.,
  1.5 mL) into a sterile product vial.
- The ethanolic solution is then diluted with sterile saline (0.9%) to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.

## **Quality Control**

A comprehensive quality control regimen must be performed on the final product before release for human administration.

- Visual Inspection: Check for clarity, color, and absence of particulate matter.
- pH Measurement: Use pH strips to ensure the pH is within the acceptable range (4.5-7.5).



- Radionuclidic Identity and Purity: Confirm the identity of <sup>18</sup>F by measuring the half-life and gamma ray energy spectrum.
- Radiochemical Purity and Identity: Determined by analytical HPLC, confirming that the radioactivity co-elutes with a non-radioactive LBT-999 standard and that the purity is ≥98%.
- Chemical Purity: Assessed by analytical HPLC with UV detection to identify and quantify any non-radioactive impurities.
- Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual ethanol and acetonitrile.
- Kryptofix 2.2.2 Concentration: A spot test or a validated analytical method is used to ensure the level is below the accepted limit of 50 μg/mL.
- Bacterial Endotoxin Test: Performed using the Limulus Amebocyte Lysate (LAL) gel-clot method or other validated methods.
- Sterility Test: A sample is sent for sterility testing according to pharmacopeial methods. The product is typically released for use before the completion of the sterility test.
- Filter Integrity Test: The bubble point test is performed on the final sterilizing filter to ensure its integrity.

### **Visualizations**





Click to download full resolution via product page

Caption: Automated radiosynthesis workflow for [18F]LBT-999.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted direct radiosynthesis of [(18)F]PR04.MZ and [(18)F]LBT999: selective dopamine transporter ligands for quantitative molecular imaging by means of PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Radiosynthesis of [18F]LBT-999]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608492#18f-lbt-999-radiosynthesis-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com